

"physical and chemical properties of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Cat. No.: B183241

[Get Quote](#)

An In-depth Technical Guide to Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes available information on closely related analogues and the broader class of pyrazole derivatives to present a thorough profile.

Chemical Identity and Structure

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. The structure of this compound features a phenyl group at the N1 position, a methyl group at the C3 position, and an ethyl carboxylate group at the C5 position of the pyrazole ring.

Molecular Formula: C₁₃H₁₄N₂O₂

Molecular Weight: 230.26 g/mol

Canonical SMILES: CCOC(=O)c1cn(nc1C)c2ccccc2

InChI Key: InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8-12(2)15(14-11)10-6-4-5-7-9-10/h4-9H,3H2,1-2H3

Physical and Chemical Properties

Quantitative experimental data for the physical and chemical properties of **Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate** are not extensively documented. The following table summarizes estimated properties based on data from structurally similar compounds and computational predictions.

Property	Value	Source
Physical State	Likely a solid at room temperature	Inferred from related pyrazole carboxylates
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and ethyl acetate. Limited solubility in water.	General solubility of similar organic esters
pKa	Not available	-

Note: The lack of specific experimental data necessitates further laboratory investigation to definitively characterize this compound.

Synthesis and Characterization

The synthesis of **Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate** can be achieved through several established synthetic routes for pyrazole derivatives. A common and effective method is the Knorr pyrazole synthesis, which involves the condensation of a β -ketoester with a hydrazine.

Experimental Protocol: Synthesis via Knorr Cyclization

This protocol describes a representative method for the synthesis of **Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate**.

Materials:

- Ethyl 2-acetyl-3-oxobutanoate (or a suitable β -diketoester precursor)
- Phenylhydrazine
- Ethanol (or glacial acetic acid as solvent)
- Hydrochloric acid (for workup, if necessary)
- Sodium bicarbonate solution (for workup)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- In a round-bottom flask, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.
- Add phenylhydrazine (1 equivalent) to the solution. The reaction may be exothermic.
- The reaction mixture is then heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, the solvent is removed under reduced pressure.
- The resulting crude product is then subjected to an aqueous workup. The residue is dissolved in ethyl acetate and washed with a dilute solution of hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude **Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate**.

- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Methods

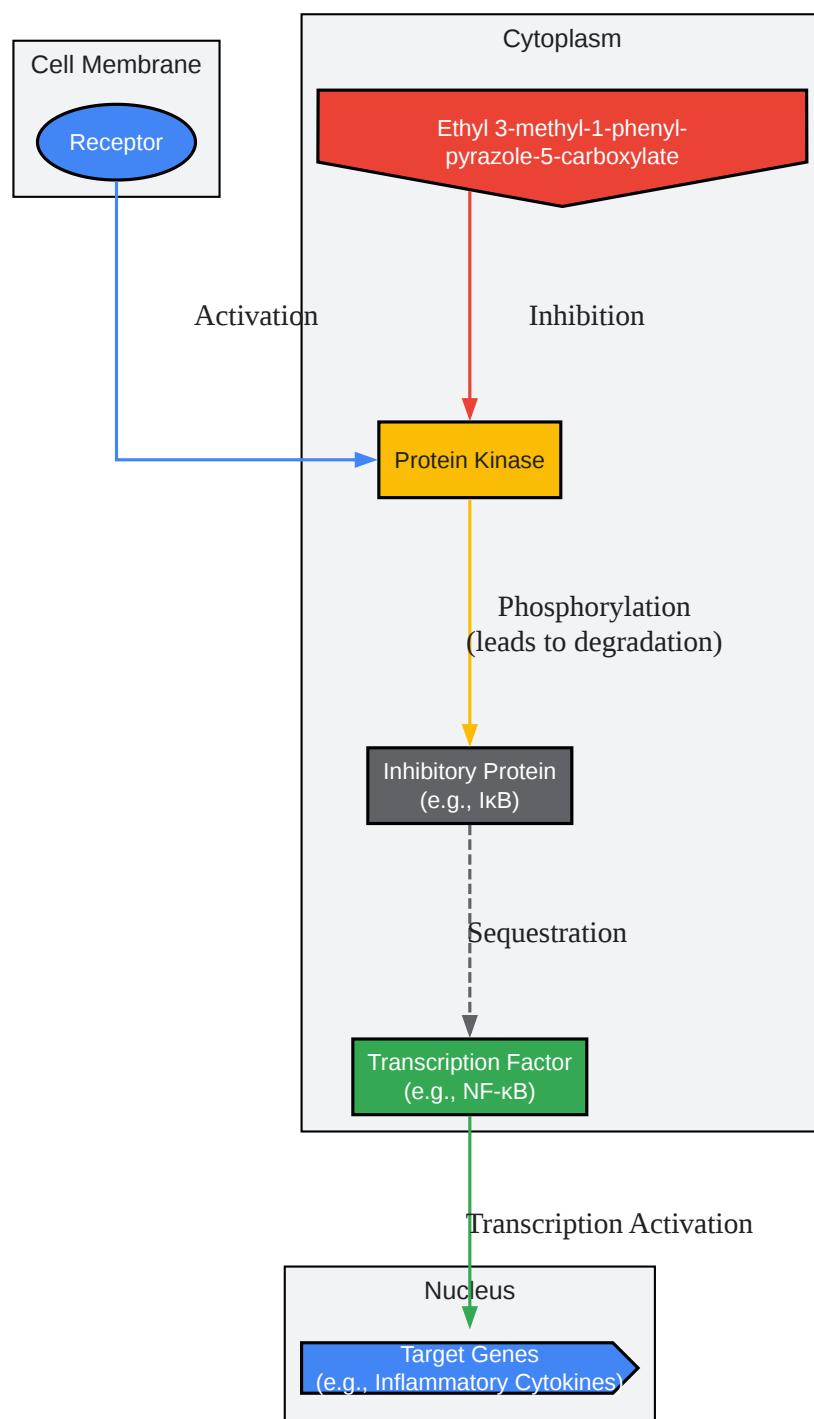
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy would be used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present, such as the C=O of the ester and the C=N and C=C bonds of the pyrazole ring.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
- Melting Point Analysis: The melting point of the purified solid would be determined to assess its purity.

Biological Activity and Potential Applications

While specific biological data for **Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate** is not readily available, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.^[1] Derivatives of pyrazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.^[2]

Anti-inflammatory and Analgesic Activity


Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.^[3] The anti-inflammatory action of pyrazole derivatives is often attributed to their ability to modulate inflammatory signaling pathways, such as the NF- κ B pathway.^[4]

Anticancer Activity

Pyrazole derivatives have also been investigated as potential anticancer agents. Their mechanisms of action can include the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[\[3\]](#)[\[5\]](#)

Signaling Pathways

The biological effects of pyrazole derivatives are often mediated through their interaction with specific signaling pathways. A generalized schematic of a potential signaling pathway that could be modulated by a biologically active pyrazole derivative is presented below. This diagram illustrates a hypothetical mechanism where a pyrazole compound inhibits a protein kinase, leading to downstream effects on gene expression and cellular processes like inflammation or proliferation.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway modulated by a pyrazole derivative.

Conclusion

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a pyrazole derivative with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is sparse, its structural relationship to a class of compounds with well-documented biological activities suggests it may possess interesting pharmacological properties. This guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and an overview of the potential biological activities based on the broader pyrazole literature. Further experimental work is necessary to fully characterize its physical, chemical, and biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physical and chemical properties of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183241#physical-and-chemical-properties-of-ethyl-3-methyl-1-phenylpyrazole-5-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com